

# 3-O-(2'E ,4'Z-Decadienoyl)-20-O-acetylingenol structure elucidation

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## Compound of Interest

Compound Name: 3-O-(2'E ,4'Z-Decadienoyl)-20-O-acetylingenol

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An In-depth Technical Guide on the Structure Elucidation of **3-O-(2'E ,4'Z-Decadienoyl)-20-O-acetylingenol**

## Introduction

3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is a diterpenoid belonging to the ingenane class, isolated from the roots of *Euphorbia kansui*.<sup>[1][2][3]</sup> This class of compounds is known for a range of biological activities, and their structural elucidation is crucial for understanding their therapeutic potential and mechanism of action. The molecular formula of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is C<sub>32</sub>H<sub>44</sub>O<sub>7</sub>, with a molecular weight of 540.7 g/mol .<sup>[4]</sup> The structural determination of this complex molecule relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).<sup>[1][2]</sup>

## Experimental Protocols

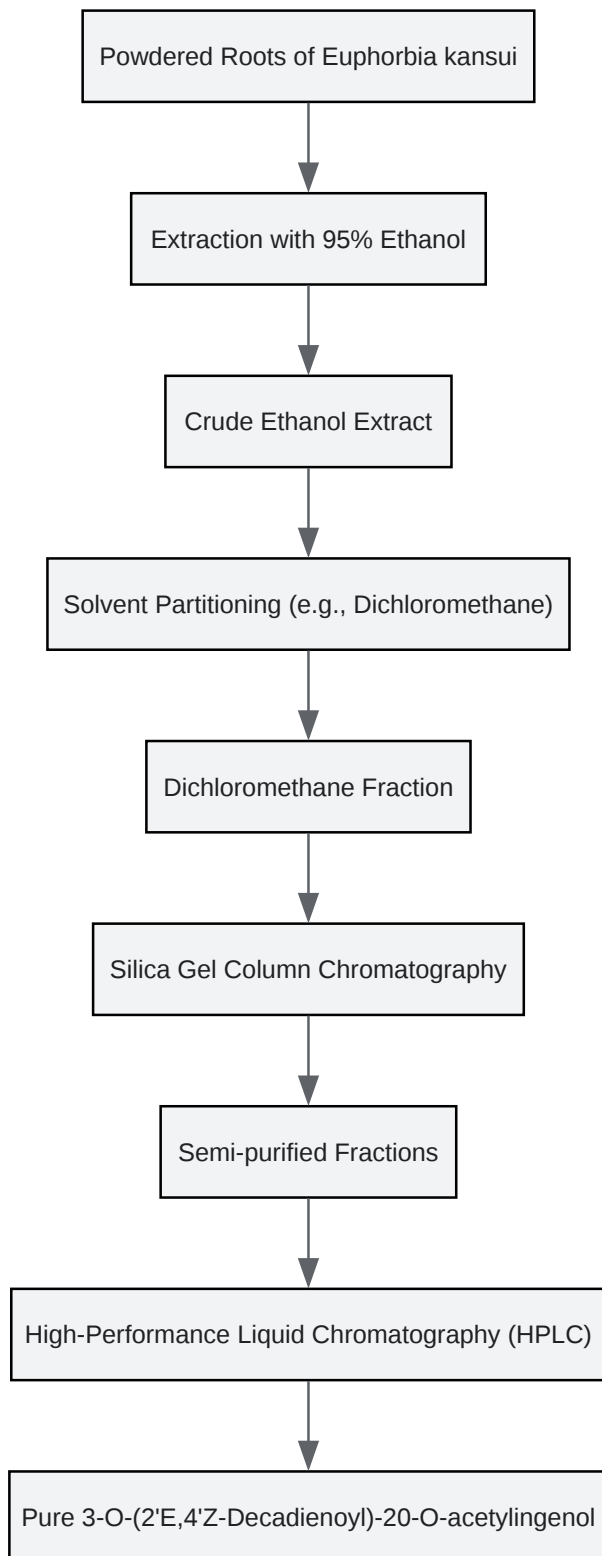
The elucidation of the structure of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol involves several key experimental stages, from isolation and purification to spectroscopic analysis.

## Isolation and Purification

The compound is typically isolated from the dried roots of *Euphorbia kansui*. A general workflow for its isolation is as follows:

- Extraction: The powdered roots are extracted with a solvent such as 95% ethanol.[1]
- Fractionation: The crude extract is then partitioned with solvents of increasing polarity, for example, dichloromethane, to separate compounds based on their polarity.[2]
- Chromatography: The resulting fractions are subjected to repeated column chromatography on silica gel.[1]
- Purification: Final purification is often achieved using High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to yield the pure compound.[2]

## Isolation and Purification Workflow

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## Isolation and Purification Workflow

## Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons. The stereochemistry of the decadienoyl side chain (2'E, 4'Z) is determined by the coupling constants of the olefinic protons in the  $^1\text{H}$  NMR spectrum.

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass and elemental composition of the molecule.<sup>[2]</sup> Tandem MS (MS/MS) experiments provide information about the fragmentation pattern, which helps in identifying the different structural components, such as the ingenol core, the acetyl group, and the decadienoyl side chain.

## Data Presentation

### NMR Spectroscopic Data

While a complete, officially published and assigned NMR dataset for this specific isomer is not readily available, the following tables summarize the expected chemical shifts for the ingenol core and the side chains, based on data for closely related ingenol esters.

Table 1: Hypothetical  $^1\text{H}$  NMR Data for 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity
Ingenol Core		
H-1	~6.0	br s
H-3	~5.5	s
H-5	~4.2	d
H-7	~3.6	m
H-8	~2.5	m
H-20	~4.5	d
Acetyl Group		
-CH <sub>3</sub>	~2.1	s
Decadienoyl Chain		
H-2'	~7.6	d
H-3'	~6.2	t
H-4'	~6.5	t
H-5'	~5.9	m
-CH <sub>3</sub> (terminal)	~0.9	t

Table 2: Hypothetical <sup>13</sup>C NMR Data for 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol

Position	Chemical Shift ( $\delta$ , ppm)
Ingenol Core	
C-1	~160
C-2	~130
C-3	~80
C-4	~90
C-9 (C=O)	~210
C-20	~65
Acetyl Group	
C=O	~170
-CH <sub>3</sub>	~21
Decadienoyl Chain	
C-1' (C=O)	~166
C-2'	~145
C-3'	~120
C-4'	~140
C-5'	~125

## Mass Spectrometry Data

HR-ESI-MS analysis would confirm the molecular formula C<sub>32</sub>H<sub>44</sub>O<sub>7</sub>. The fragmentation pattern in MS/MS would likely involve the neutral loss of the side chains.

Table 3: Expected Mass Spectrometry Fragmentation Data

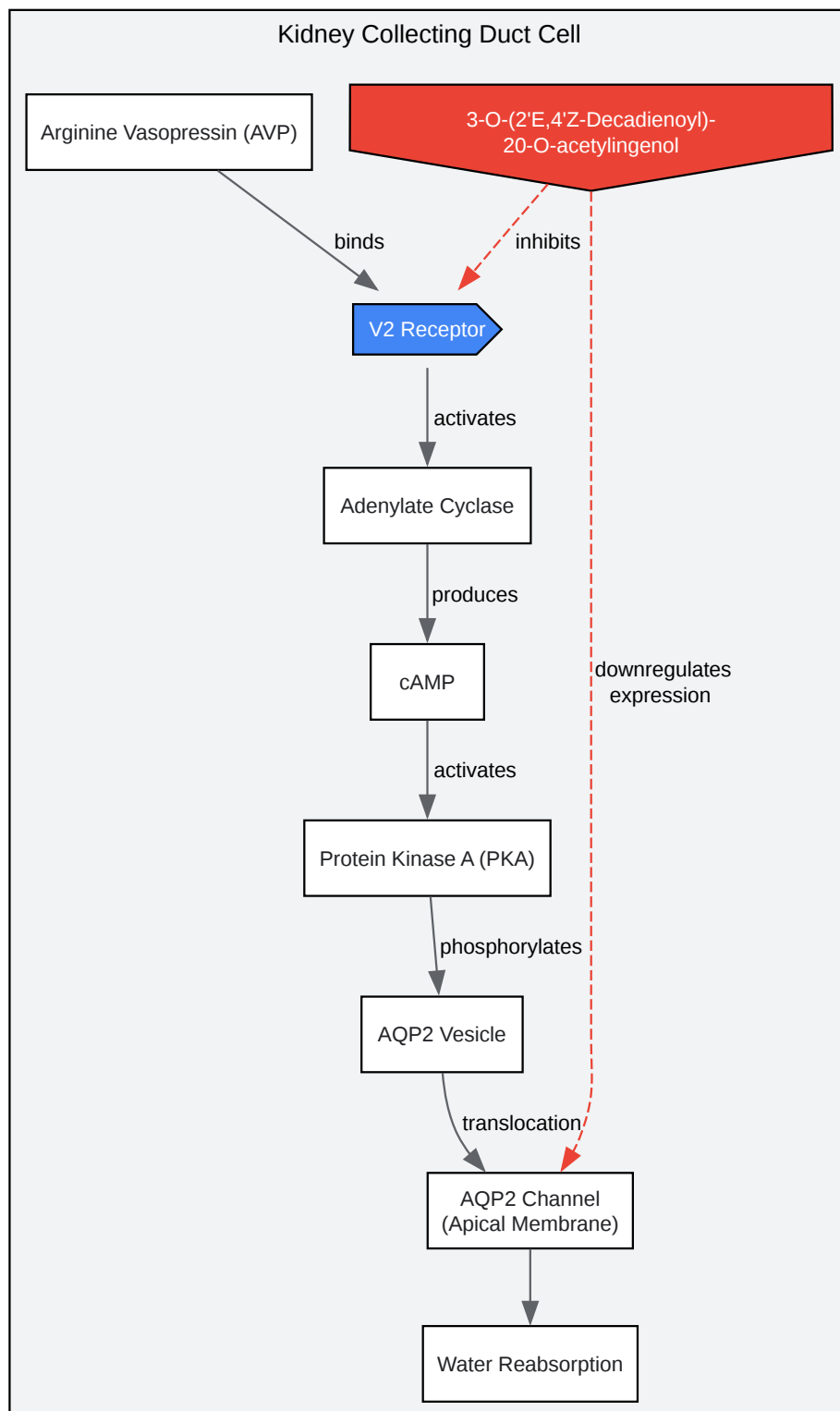
m/z (calculated)	Fragment	Description
541.3160	$[M+H]^+$	Protonated molecule
563.2979	$[M+Na]^+$	Sodiated adduct
481.2948	$[M+H - CH_3COOH]^+$	Loss of acetic acid
349.1955	$[Ingenol\ core + H]^+$	Loss of both side chains
167.1123	$[C_{10}H_{15}O]^+$	Decadienoyl fragment

## Signaling Pathway Visualization

3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol has been shown to have an effect on the aquaporin-2 (AQP2) water channel, which is crucial for water reabsorption in the kidneys. The compound appears to down-regulate the expression of AQP2. This is likely achieved by interfering with the vasopressin (AVP) signaling pathway.

The diagram below illustrates the proposed mechanism of action.

## Proposed AQP2 Signaling Pathway Inhibition

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## Proposed AQP2 Signaling Pathway Inhibition

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## Contact

Address: 3281 E Guasti Rd

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